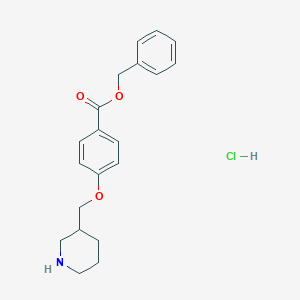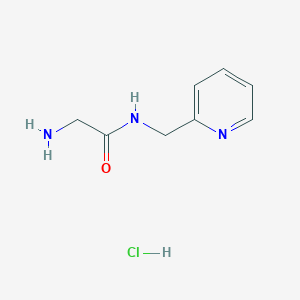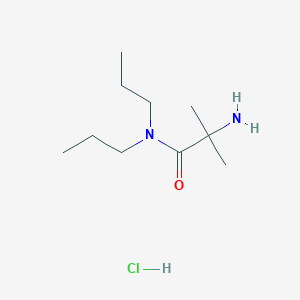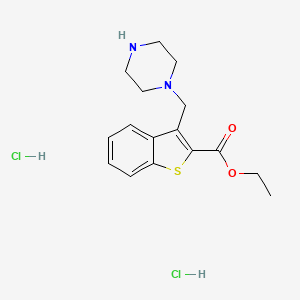
2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
“2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid” is a chemical compound that contains a cyclopropyl group . A cyclopropyl group is a chemical structure derived from cyclopropane and is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .
Synthesis Analysis
The synthesis of cyclopropyl groups often involves cyclopropanation reactions . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Suzuki–Miyaura (SM) cross-coupling is another widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of a cyclopropyl group is derived from cyclopropane . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation . The Coulson-Moffit model uses bent bonds . The C-C bonds are formed by overlap of two sp-hybrid orbitals .
Physical And Chemical Properties Analysis
The physical and chemical properties of cyclopropyl groups are influenced by their unique structure . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained . This strain can influence the reactivity of the group in chemical reactions .
Scientific Research Applications
Suzuki–Miyaura Coupling
2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid: may serve as a precursor in the Suzuki–Miyaura (SM) coupling process. This reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds. The compound could potentially be used to introduce oxazole rings into biaryl structures, which are common in pharmaceuticals and agrochemicals .
Synthesis of Chiral Cyclopropyl Derivatives
The compound can be utilized in the synthesis of chiral cyclopropyl derivatives . These structures are significant in medicinal chemistry due to their presence in numerous bioactive molecules. The cyclopropyl group can impart rigidity and influence the stereochemistry of the resulting compounds .
Anti-inflammatory Applications
Derivatives of cyclopropylmethyl compounds have been studied for their anti-inflammatory properties . By extension, 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid could be modified to enhance its efficacy in this application, potentially leading to new anti-inflammatory drugs .
Antibacterial and Antifungal Activities
The structural motif present in 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is known to exhibit antibacterial and antifungal activities . Research into this application could lead to the development of new treatments for bacterial and fungal infections .
Skin-Conditioning Agents
Compounds with cyclopropylmethyl groups have been associated with skin-conditioning effects. As such, 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid might be explored as a potential ingredient in cosmetic formulations to improve skin health and appearance .
Metal-Templated Reactions
The oxazole ring of 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid could participate in metal-templated reactions . These reactions are useful for constructing complex molecular architectures, which can have applications in materials science and nanotechnology .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBENHIXGENREIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)

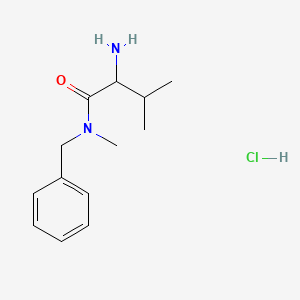
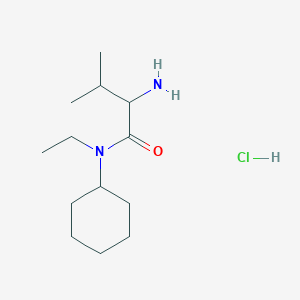
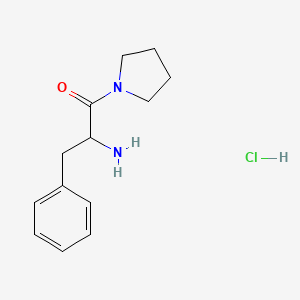

![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)
![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)
